

Application Notes and Protocols for Nlrp3-IN-nbc6 in Metabolic Disease Research

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Compound of Interest

Compound Name: *Nlrp3-IN-nbc6*

Cat. No.: *B15613559*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

Metabolic diseases such as obesity, type 2 diabetes (T2D), and atherosclerosis are characterized by chronic, low-grade inflammation. A central player in this inflammatory process is the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome.[1][2][3] Metabolic danger signals, including elevated levels of free fatty acids, glucose, and cholesterol crystals, can activate the NLRP3 inflammasome within immune and metabolic cells.[3][4] This activation leads to the maturation and release of potent pro-inflammatory cytokines, primarily interleukin-1 β (IL-1 β) and IL-18, which drive insulin resistance and tissue damage.[2][4][5] Consequently, the NLRP3 inflammasome has emerged as a significant therapeutic target for metabolic disorders.[1][3]

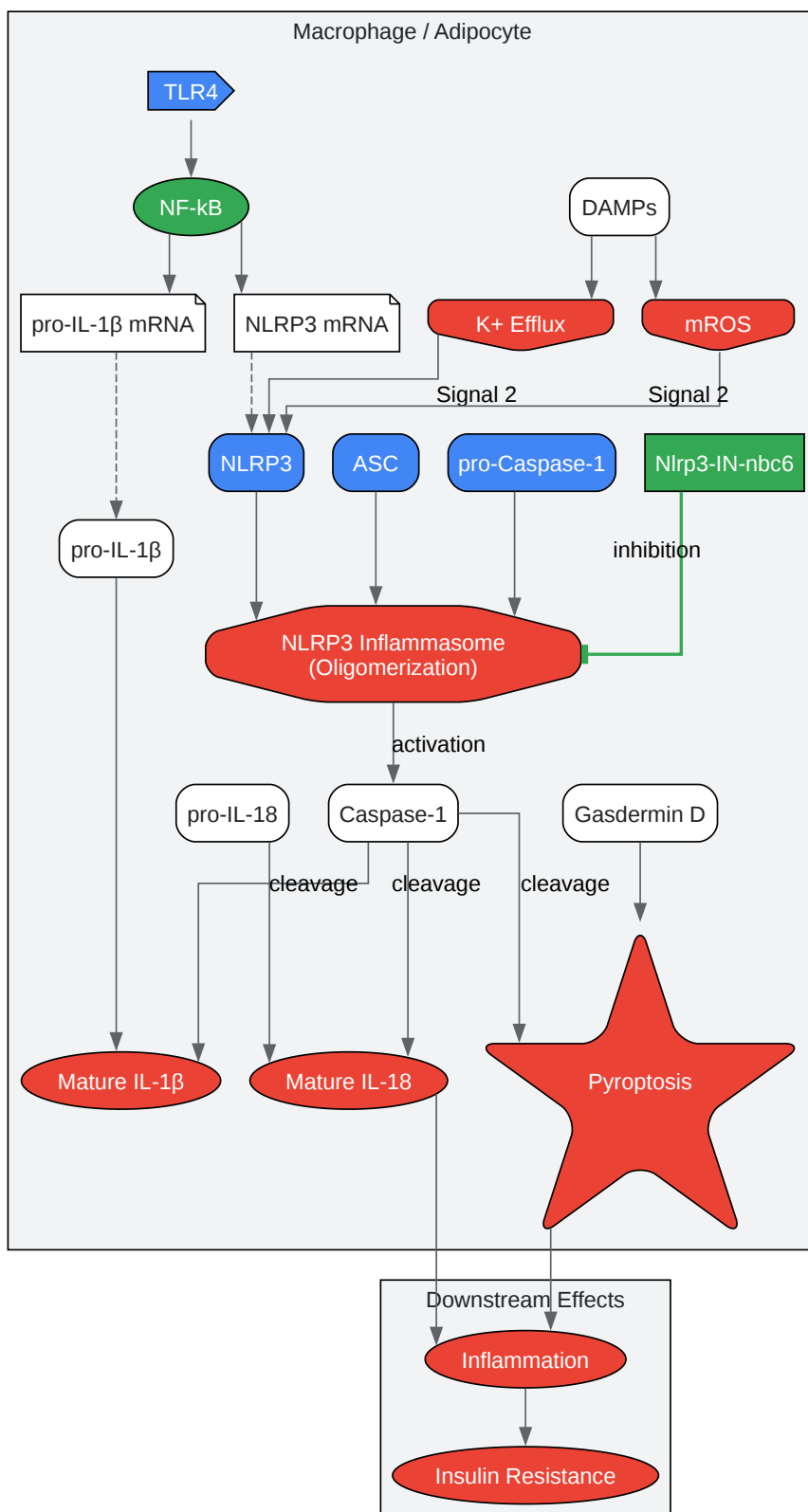
Nlrp3-IN-nbc6 (NBC6) is a selective inhibitor of the NLRP3 inflammasome.[6] These application notes provide an overview of the role of the NLRP3 inflammasome in metabolic diseases and offer detailed protocols for utilizing **Nlrp3-IN-nbc6** as a tool to investigate its therapeutic potential in relevant experimental models.

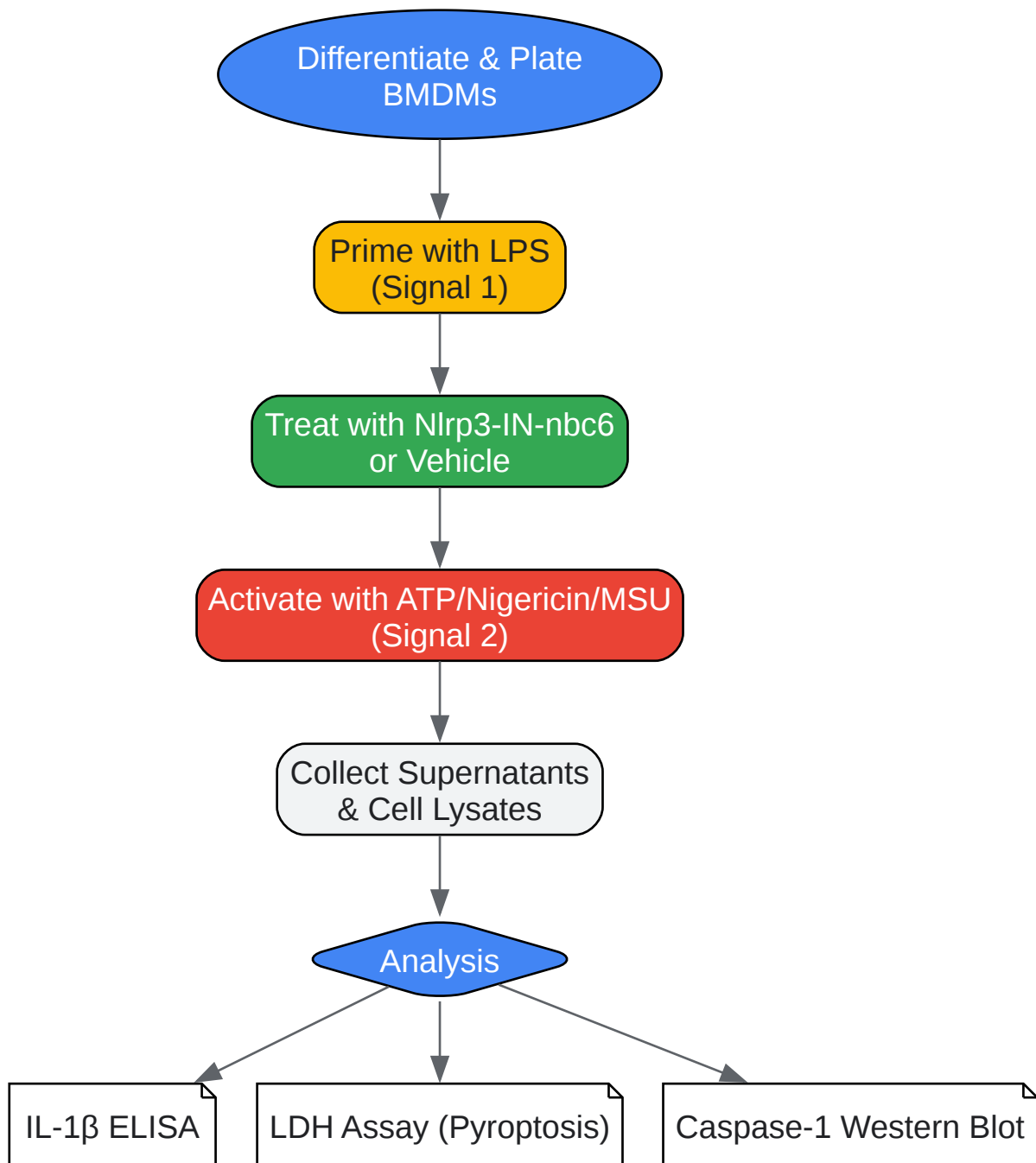
NLRP3 Signaling Pathway in Metabolic Disease

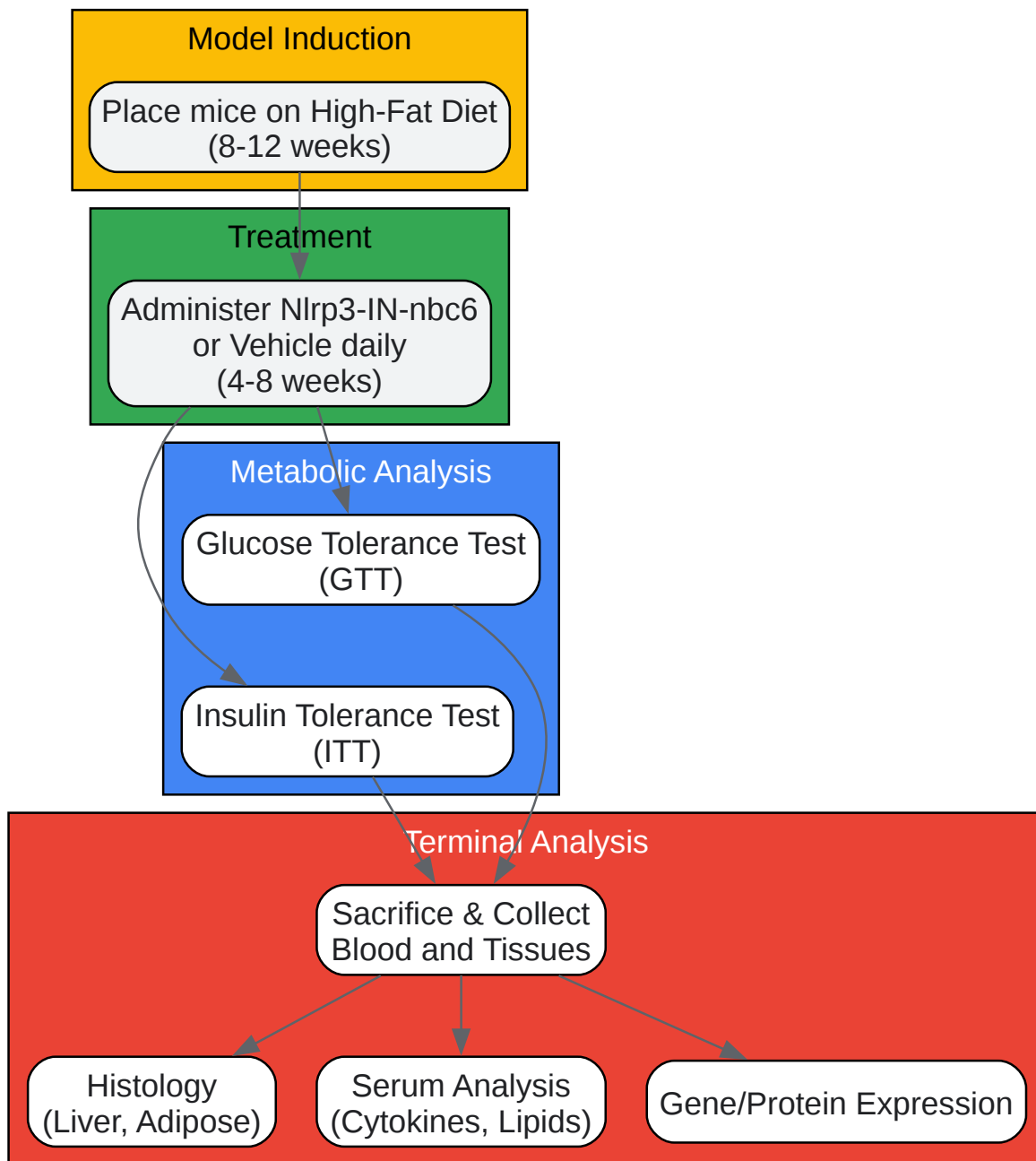
The activation of the NLRP3 inflammasome is typically a two-step process:

- Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1 β expression. In the context of metabolic disease, this can be initiated by inflammatory stimuli such as free fatty acids or modified lipoproteins acting through pattern recognition receptors like Toll-like receptors (TLRs).[1][6] This leads to the activation of the transcription factor NF- κ B.[6]
- Activation (Signal 2): A variety of metabolic danger-associated molecular patterns (DAMPs) can provide the second signal.[3] These include:
 - Extracellular ATP[3][4]
 - Crystalline substances like cholesterol and monosodium urate crystals[3][4][5]
 - Saturated fatty acids (e.g., palmitate) and ceramides[3][5]
 - Mitochondrial reactive oxygen species (mROS)[3][5][7]

This second signal triggers the assembly of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC, and pro-caspase-1.[3][8] This proximity induces the auto-catalytic cleavage and activation of caspase-1. Active caspase-1 then cleaves pro-IL-1 β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted.[2][4] Caspase-1 can also cleave gasdermin D, leading to a form of inflammatory cell death known as pyroptosis.[9]







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